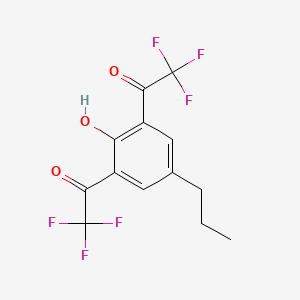
4-Propyl-2,6-bis(trifluoroacetyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-2,6-bis(trifluoroacetyl)phenol is a chemical compound with the molecular formula C13H10F6O3. It contains a phenol group substituted with propyl and trifluoroacetyl groups. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it of interest in various scientific fields .
Preparation Methods
The synthesis of 4-Propyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of a phenol derivative with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Propyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Scientific Research Applications
4-Propyl-2,6-bis(trifluoroacetyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein modifications.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-Propyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with molecular targets through its phenolic and trifluoroacetyl groups. These interactions can affect enzyme activity, protein folding, and other biochemical pathways. The trifluoroacetyl groups, in particular, play a crucial role in enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
4-Propyl-2,6-bis(trifluoroacetyl)phenol can be compared to other trifluoroacetyl-substituted phenols, such as:
2,4,6-Trifluoroacetylphenol: Similar structure but lacks the propyl group, leading to different reactivity and applications.
4-Methyl-2,6-bis(trifluoroacetyl)phenol: Contains a methyl group instead of a propyl group, affecting its physical and chemical properties.
4-Ethyl-2,6-bis(trifluoroacetyl)phenol: The ethyl group provides different steric and electronic effects compared to the propyl group.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the propyl group and multiple trifluoroacetyl groups.
Properties
Molecular Formula |
C13H10F6O3 |
|---|---|
Molecular Weight |
328.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-hydroxy-5-propyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C13H10F6O3/c1-2-3-6-4-7(10(21)12(14,15)16)9(20)8(5-6)11(22)13(17,18)19/h4-5,20H,2-3H2,1H3 |
InChI Key |
KPYPEJGEALQXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
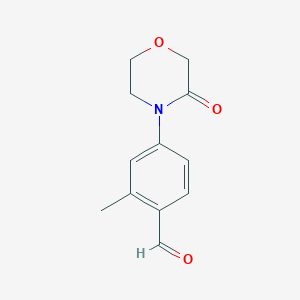
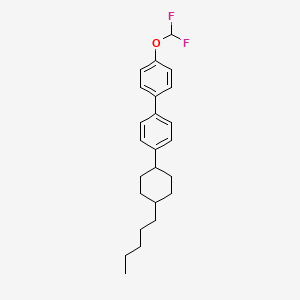
amine hydrochloride](/img/structure/B12449846.png)
![(1R,2S)-2-[(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12449848.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12449851.png)
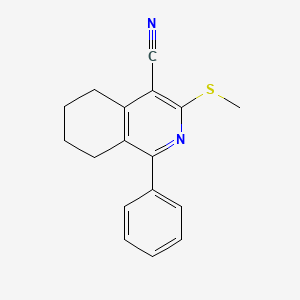
![2-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzonitrile](/img/structure/B12449864.png)
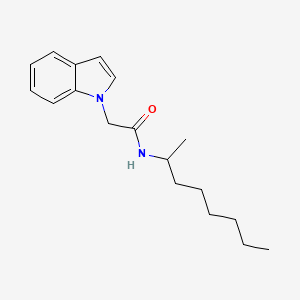
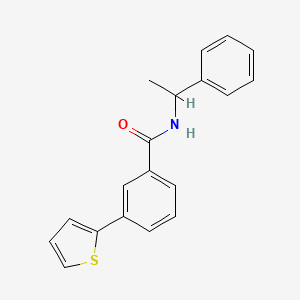
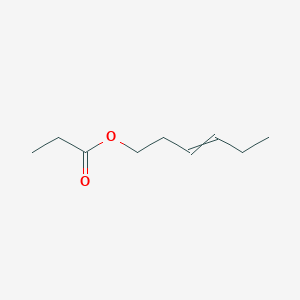
![{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)
